Product packaging for beta-d-Psicopyranose(Cat. No.:CAS No. 40461-85-6)

beta-d-Psicopyranose

Cat. No.: B12650915
CAS No.: 40461-85-6
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-D-Psicopyranose is a rare sugar and a key anomeric form of D-psicose (also known as D-allulose), a C-3 epimer of D-fructose that is of significant interest in biochemical and synthetic research . As a research chemical, it serves as a valuable standard for investigating the properties and applications of low-calorie sweeteners and for exploring the complex equilibrium between pyranose and furanose forms in solution. In enzymology, this compound is a crucial substrate for studying the mechanism of D-psicose 3-epimerase, an enzyme that catalyzes the epimerization of D-fructose to D-psicose . Research indicates that the presence of borate can shift this epimerization equilibrium by forming complexes with the sugar diols, a process that has been structurally characterized for the furanose form and highlights the utility of psicose derivatives in studying enzyme kinetics and product inhibition . Synthetically, protected derivatives of D-psicofuranose, a related anomer, are established as key intermediates in organic chemistry. They are utilized in the synthesis of spirocyclic oxazolines via Ritter-like reactions and for the development of potential glycosyltransferase inhibitors . These inhibitors, such as 3-acetamido-3-deoxy-D-psicofuranose derivatives, are designed to mimic the transition state of enzymatic reactions and are investigated for their therapeutic potential in managing diseases like cancer . Furthermore, D-psicofuranose serves as a precursor for synthesizing novel disaccharides, such as sucrose mimics, which are explored for their potential as functional sweeteners . This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12650915 beta-d-Psicopyranose CAS No. 40461-85-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40461-85-6

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1

InChI Key

LKDRXBCSQODPBY-KVTDHHQDSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Production Processes

Chemical Synthesis Approaches for Beta-D-Psicopyranose

The chemical synthesis of this compound from the more abundant D-fructose is a key area of research. Several methods have been developed to achieve this epimerization at the C-3 position.

Molybdate-Catalyzed Fructose Isomerization

The isomerization of D-fructose to D-psicose (B8758972) can be catalyzed by molybdate ions in an aqueous solution. This reaction represents a stereospecific intramolecular rearrangement. researchgate.net While this method can yield D-psicose, the equilibrium often favors the starting material, D-fructose. Research has shown that on treatment with a catalytic amount of molybdic acid, D-fructose undergoes rearrangement to form 2-C-(hydroxymethyl)-D-ribose (D-hamamelose), with the equilibrium ratio of fructose to hamamelose being 14:1. researchgate.net A similar treatment of D-psicose, however, does not yield a significant amount of the corresponding branched-chain aldose. researchgate.net

Synthesis from Di-O-isopropylidene Fructopyranose Derivatives

A multi-step chemical synthesis route involves the use of protected fructose derivatives. One common starting material is 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose. nih.govnih.gov This protected form of fructose allows for specific chemical modifications. The synthesis of this compound from this derivative is a known chemical pathway. nih.gov The isopropylidene groups serve as protecting groups, directing the chemical transformations to the desired hydroxyl groups to achieve the epimerization.

Triethylamine-Mediated Fructose Conversion in Alcoholic Media

The conversion of D-fructose to D-psicose can also be achieved by boiling fructose in ethanol with triethylamine. nih.gov This method provides a basic medium that facilitates the epimerization reaction. The use of alcoholic media and an organic base offers an alternative to aqueous and metal-catalyzed systems.

Anhydrous Acidification Methods for Psicose-Derived Anhydrides

Anhydrous acidification of D-psicose can lead to the formation of di-D-psicose anhydrides (DPAs). This process involves the caramelization of D-psicose under acidic, anhydrous conditions, such as with concentrated hydrochloric acid. nih.gov This reaction generates a spiro-tricyclic core structure and can achieve a conversion of up to 32%. nih.gov The resulting DPA exhibits different physicochemical properties compared to D-psicose, including lower water solubility and higher thermal stability. nih.gov

Enzymatic Biotransformation and Biotechnological Production

Biotechnological approaches, particularly enzymatic conversions, offer a highly specific and efficient means of producing this compound.

D-Ketose 3-Epimerase Family: A Central Biocatalytic Pathway

The D-ketose 3-epimerase (DKEase) family of enzymes is central to the biotechnological production of D-psicose from D-fructose. researchgate.net These enzymes catalyze the reversible epimerization of ketoses at the C-3 position. Specifically, D-psicose 3-epimerase (also known as D-allulose 3-epimerase) and D-tagatose 3-epimerase are utilized for this conversion. nih.gov

Enzymes from various microbial sources have been identified and characterized for this purpose. For instance, a D-psicose 3-epimerase from Agrobacterium tumefaciens has been cloned and expressed in Escherichia coli. nih.gov This enzyme exhibited maximal activity at 50°C and pH 8.0 in the presence of Mn2+ ions. nih.gov The equilibrium ratio between D-psicose and D-fructose was found to be 32:68 at 30°C, leading to a conversion yield of 32.9%, producing 230 g/liter of D-psicose from 700 g/liter of D-fructose. nih.gov

To shift the unfavorable equilibrium towards D-psicose production, strategies such as the addition of borate (B1201080) have been employed. Borate forms a complex with D-psicose, effectively removing it from the reaction equilibrium and driving the conversion of more D-fructose. nih.govnih.gov This approach has been shown to increase the conversion yield of D-psicose from D-fructose by up to twofold. nih.gov

The following table summarizes the key aspects of different production methods:

MethodCatalyst/EnzymeStarting MaterialKey ConditionsConversion YieldReference
Molybdate-Catalyzed IsomerizationMolybdate ionsD-FructoseAqueous solutionEquilibrium favors fructose researchgate.net
Synthesis from DerivativesChemical reagents1,2:4,5-di-O-isopropylidene-β-D-fructopyranoseMulti-step synthesis- nih.gov
Triethylamine-Mediated ConversionTriethylamineD-FructoseBoiling in ethanol- nih.gov
Anhydrous AcidificationConcentrated HClD-PsicoseAnhydrous, -20 to 40°C32% to di-D-psicose anhydride (B1165640) nih.gov
Enzymatic BiotransformationD-psicose 3-epimerase (A. tumefaciens)D-Fructose50°C, pH 8.0, Mn2+32.9% nih.gov
Enzymatic with BorateD-psicose 3-epimerase with borateD-FructosepH 9.0, 50°CUp to 64% nih.govnih.gov
D-Psicose 3-Epimerase (DPEase) Characterization and Catalysis

D-Psicose 3-epimerase (DPEase) is a key enzyme that facilitates the reversible epimerization of D-fructose at the C-3 position to yield D-psicose. researchgate.net Enzymes from various microbial sources have been characterized, revealing important insights into their catalytic mechanisms and properties.

One of the well-studied DPEases is from Agrobacterium tumefaciens. This enzyme, initially proposed as a D-tagatose 3-epimerase, was later correctly identified as a DPEase due to its significantly higher catalytic efficiency (kcat/Km) for D-psicose compared to D-tagatose. researchgate.netresearchgate.net The enzyme is a tetramer with a molecular mass of approximately 132 kDa, composed of four identical subunits. researchgate.netnih.gov Its optimal activity is observed at a temperature of 50°C and a pH of 8.0. researchgate.netnih.gov The catalytic activity of A. tumefaciens DPEase is significantly enhanced by the presence of manganese ions (Mn²⁺), while ions like zinc (Zn²⁺) and copper (Cu²⁺) act as strong inhibitors. researchgate.netnih.gov The equilibrium ratio between D-psicose and D-fructose catalyzed by this enzyme is approximately 32:68 at 30°C. researchgate.net

Another notable DPEase is from Clostridium cellulolyticum H10. This enzyme also functions as a tetramer and exhibits a (β/α)8 TIM barrel fold with a metal ion, typically Mn²⁺, in its active site. google.comnih.gov The crystal structure of the C. cellulolyticum DPEase in complex with its substrates has revealed that the enzyme forms more extensive hydrogen bond interactions with D-psicose than with D-fructose, providing a basis for its substrate preference. google.comnih.gov This enzyme is strictly metal-dependent, showing maximal activity in the presence of cobalt ions (Co²⁺), and has an optimal pH of 8.0 and a temperature of 55°C. googleapis.com

The DPEase from Dorea sp. CAG317 is particularly noteworthy for its high specific activity at an acidic pH of 6.0 and a high optimal temperature of 70°C. researchgate.net This characteristic is advantageous for industrial applications as it can reduce non-enzymatic side reactions that are more prevalent at higher pH values. researchgate.net

Table 1: Comparative Properties of D-Psicose 3-Epimerases

Feature Agrobacterium tumefaciens DPEase Clostridium cellulolyticum DPEase Dorea sp. CAG317 DPEase
Molecular Mass ~132 kDa (tetramer) researchgate.netnih.gov Tetramer google.comnih.gov ~33 kDa (subunit) researchgate.net
Optimal pH 8.0 researchgate.netnih.gov 8.0 googleapis.com 6.0 researchgate.net
Optimal Temperature 50°C researchgate.netnih.gov 55°C googleapis.com 70°C researchgate.net
Metal Cofactor Mn²⁺ researchgate.netnih.gov Co²⁺ googleapis.com Co²⁺ researchgate.net
Equilibrium Ratio (Psicose:Fructose) ~32:68 researchgate.net - ~30:70 researchgate.net
D-Tagatose 3-Epimerase (DTEase) and its Role

D-Tagatose 3-epimerase (DTEase) is another crucial enzyme capable of catalyzing the epimerization of D-fructose to D-psicose. While its primary substrate is D-tagatose, many DTEases exhibit broad substrate specificity and can efficiently convert D-fructose.

The DTEase from Pseudomonas cichorii is a well-characterized example. It catalyzes the epimerization of various ketoses at the C-3 position and is utilized in the industrial production of D-psicose from D-fructose. nih.govresearchgate.net The optimal pH for this enzyme is between 7 and 9, and it functions best at a temperature of around 60°C. nih.gov Similar to DPEases, its activity is strongly inhibited by certain metal ions like Ag⁺ and Hg²⁺. nih.gov

A novel DTEase has also been identified from Christensenella minuta. This enzyme is of particular interest due to its optimal activity at a slightly acidic pH of 6.0, which is beneficial for industrial processes. mdpi.com The catalytic activity of the C. minuta DTEase is significantly influenced by the presence of metal ions as co-factors. mdpi.com

The structural analysis of DTEases, such as the one from P. cichorii, reveals a dimer formation that creates a favorable surface for substrate binding. researchgate.net The active site contains a metal ion, and the enzyme's broad substrate specificity is attributed to the loose recognition of substrates at the 4- and 5-positions. researchgate.netgoogle.com

Other Relevant Isomerases (e.g., L-Fuculose-1-Phosphate Aldolase)

Beyond the primary use of DPEases and DTEases, other enzymes like L-fuculose-1-phosphate aldolase (FucA) have demonstrated potential in the synthesis of D-psicose. FucA is a class II DHAP-dependent aldolase that catalyzes the reversible cleavage of L-fuculose 1-phosphate. mdpi.com This enzyme has been utilized in a one-pot, four-enzyme system to synthesize D-psicose. In this system, dihydroxyacetone phosphate (B84403) (DHAP) is generated in situ and then coupled with D-glyceraldehyde by FucA to produce D-psicose 1-phosphate, which is subsequently dephosphorylated to yield D-psicose. mdpi.com The FucA from the thermophilic bacterium Thermus thermophilus HB8 has shown to be particularly efficient in this stereoselective synthesis. mdpi.com

Microbial Sources and Enzyme Isolation

The discovery and characterization of enzymes for this compound production are intrinsically linked to the diverse microbial world. Various bacterial strains have been identified as potent sources of these valuable biocatalysts.

Bacterial Strains

A range of bacterial species has been explored for their ability to produce DPEases and DTEases. These include:

Agrobacterium tumefaciens : A soil bacterium that is a prominent source of DPEase. nih.govtamu.edu

Pseudomonas cichorii : A plant-pathogenic bacterium known for producing a DTEase with broad substrate specificity. nih.govnih.gov

Clostridium cellulolyticum : An anaerobic bacterium that produces a highly efficient DPEase. nih.govgoogleapis.com

Desmospora sp. and Dorea sp. CAG317 : These gut microbes are sources of DPEases with unique properties, such as activity in acidic conditions. researchgate.net

Christensenella minuta : A bacterium isolated from human feces that produces a novel DTEase. mdpi.comnih.gov

Ruminococcus sp. : Another gut bacterium that has been identified as a source of DPEase.

Enterobacter aerogenes : This bacterium has also been noted as a source of relevant enzymes.

The genes encoding these enzymes are often cloned and expressed in host organisms like Escherichia coli or Bacillus subtilis to facilitate large-scale production. researchgate.netnih.govsemanticscholar.org

Enzyme Purification and Characterization Methodologies

The isolation and purification of these enzymes from their microbial sources are critical steps for their characterization and application. A common strategy involves the overexpression of the target enzyme in a host like E. coli, often with a tag (e.g., a polyhistidine-tag) to simplify purification. googleapis.comscirp.org

Purification typically involves a series of chromatographic techniques. For instance, the DPEase from A. tumefaciens has been purified using a three-step process involving HisTrap HP, HiPrep, and Sephacryl S-300 HR chromatography. nih.gov Nickel-affinity chromatography is frequently employed for the purification of His-tagged recombinant enzymes. googleapis.com

Once purified, the enzymes are characterized to determine their molecular weight, subunit structure, kinetic parameters (Km and kcat), and optimal reaction conditions (pH and temperature). nih.gov Techniques such as MALDI-TOF mass spectrometry and gel filtration chromatography are used to determine the molecular mass and quaternary structure of the enzymes. nih.gov

Optimization of Enzymatic Conversion

Maximizing the yield and efficiency of the enzymatic conversion of D-fructose to D-psicose is a key objective for industrial production. Several strategies are employed to optimize this process.

One approach is to enhance the thermostability of the enzymes through genetic engineering, which allows the reaction to be carried out at higher temperatures, often leading to a more favorable equilibrium towards D-psicose.

The optimization of reaction conditions is also crucial. This includes adjusting the pH, temperature, and concentration of metal ion co-factors to achieve maximal enzyme activity. For example, the optimal conditions for D-psicose conversion using purified DPEase from A. tumefaciens were found to be pH 7.5 and 55°C with the addition of 10 mM Mn²⁺. researchgate.net

Enzyme immobilization is another powerful technique to improve the efficiency and cost-effectiveness of the process. Immobilizing the enzyme on a solid support enhances its stability, allows for its reuse over multiple cycles, and simplifies the separation of the enzyme from the product. mdpi.comsemanticscholar.org For instance, DPEase from A. tumefaciens has been successfully immobilized on Duolite A568 beads, which significantly increased its half-life. researchgate.net

Furthermore, the addition of borate to the reaction mixture has been shown to shift the equilibrium towards D-psicose. Borate forms a complex with D-psicose, effectively removing it from the reaction and driving the conversion of more D-fructose to D-psicose to re-establish equilibrium. This strategy has been shown to nearly double the conversion yield.

Finally, the development of multi-enzyme cascade systems offers a promising avenue for enhancing production. A redox-driven, two-step biotransformation system has been designed to produce D-psicose from D-fructose with a theoretical conversion rate of 100%, overcoming the limitations of the thermodynamic equilibrium of the isomerization reaction. nih.gov

Influence of Reaction Conditions (pH, Temperature)

The catalytic activity of enzymes responsible for the conversion of D-fructose to D-psicose, such as D-psicose 3-epimerase (DPEase) and D-tagatose 3-epimerase (DTEase), is significantly influenced by pH and temperature. Optimal conditions vary depending on the microbial source of the enzyme.

For instance, D-psicose 3-epimerase from Agrobacterium tumefaciens exhibits maximal activity at a pH of 8.0 and a temperature of 50°C. nih.govuniprot.org The enzyme maintains stability below 45°C but its activity diminishes as temperatures rise above 50°C. nih.govuniprot.org Similarly, D-tagatose 3-epimerase from Rhodobacter sphaeroides shows peak activity at a more alkaline pH of 9.0, but at a lower temperature of 40°C. researchgate.net Another DPEase, from Bacillus sp. KCTC 13219, demonstrated optimal activity at pH 6.0 and 60°C, which is advantageous as it aligns with the acidic pH of many commercial D-fructose substrates. nih.gov

The presence of additives, such as borate, can shift these optimal conditions. With borate, the maximal activity of immobilized D-psicose 3-epimerase from A. tumefaciens is achieved at pH 9.0 and 55°C. researchgate.net This demonstrates the interplay between different components in the reaction mixture in defining the most efficient catalytic environment.

Table 1: Optimal pH and Temperature for Various Epimerases in D-Psicose Production
EnzymeMicrobial SourceOptimal pHOptimal Temperature (°C)Reference
D-psicose 3-epimeraseAgrobacterium tumefaciens8.050 nih.govuniprot.org
D-tagatose 3-epimeraseRhodobacter sphaeroides9.040 researchgate.net
D-psicose 3-epimeraseBacillus sp. KCTC 132196.060 nih.gov
Immobilized D-psicose 3-epimerase (with borate)Agrobacterium tumefaciens9.055 researchgate.net
Role of Metal Ions in Catalytic Efficiency

Metal ions often act as cofactors for epimerases, playing a crucial role in their catalytic activity. The epimerization of D-fructose to D-psicose is significantly enhanced by the presence of specific divalent cations.

Manganese ions (Mn²⁺) have been identified as a potent activator for D-psicose 3-epimerase from A. tumefaciens, leading to a significant increase in the epimerization rate. nih.gov The optimal conditions for this enzyme shift in the presence of Mn²⁺, with the highest activity observed at pH 7.0 and 60°C. google.com Cobalt (Co²⁺) ions also enhance the activity of this enzyme. google.com In a co-expression system of D-glucose isomerase and D-psicose 3-epimerase, the addition of Magnesium ions (Mg²⁺) increased the output of D-psicose by 2.32-fold. researchgate.net

Conversely, some metal ions can have an inhibitory effect. For the A. tumefaciens DPEase, both copper (Cu²⁺) and zinc (Zn²⁺) ions have been found to suppress enzyme activity. uniprot.orggoogle.com

Table 2: Effect of Metal Ions on D-Psicose 3-Epimerase Activity
Metal IonEffect on Enzyme ActivityEnzyme SourceReference
Manganese (Mn²⁺)EnhancesAgrobacterium tumefaciens nih.gov
Cobalt (Co²⁺)EnhancesAgrobacterium tumefaciens google.com
Magnesium (Mg²⁺)EnhancesCo-expression system researchgate.net
Copper (Cu²⁺)InhibitsAgrobacterium tumefaciens uniprot.orggoogle.com
Zinc (Zn²⁺)InhibitsAgrobacterium tumefaciens uniprot.orggoogle.com
Equilibrium Shift Mechanisms (e.g., Borate Complexation with Psicose)

The enzymatic conversion of D-fructose to D-psicose is a reversible reaction that reaches a thermodynamic equilibrium, typically limiting the conversion yield to around 30-33%. nih.govnih.gov To enhance the production of D-psicose, methods have been developed to shift this equilibrium towards the product.

A highly effective strategy is the addition of borate to the reaction mixture. nih.govnih.govfrontiersin.org Borate has a higher binding affinity for D-psicose than for D-fructose. nih.govnih.govasm.org It forms a stable complex, specifically α-d-psicofuranose cis-C-3,4 diol borate, with the newly produced psicose. nih.govnih.gov This complexation effectively removes the product from the equilibrium, acting as an in situ product removal system. nih.govnih.gov Consequently, the equilibrium is disturbed, and the reaction is driven forward, converting more D-fructose into D-psicose to re-establish the balance. nih.govnih.govasm.org

This method can significantly increase the conversion yield. Studies have shown that at an optimal borate-to-fructose molar ratio of 0.6, the maximum conversion yield of psicose can reach 64%, which is approximately double the yield obtained without borate. nih.govnih.gov However, at ratios above 0.6, the yield begins to decrease because borate starts to form complexes with the substrate D-fructose (as β-d-fructopyranose cis-C-4,5 diol borate), reducing its availability for the enzyme. nih.govnih.gov

Enzyme Immobilization and Whole-Cell Biocatalysis

To improve the stability, reusability, and cost-effectiveness of the enzymatic process for industrial applications, both enzyme immobilization and whole-cell biocatalysis approaches are employed.

Immobilization involves attaching the enzyme to a solid support. D-tagatose 3-epimerase has been successfully immobilized and used in continuous bioreactor systems. nih.govresearchgate.net In one such system, a 60% D-fructose solution was passed through a column packed with immobilized D-TE, resulting in a 25% conversion to D-psicose. nih.govresearchgate.net Immobilized D-psicose 3-epimerase from A. tumefaciens on Duolite A568 beads demonstrated increased stability and, in the presence of borate, could produce 441 g/L of psicose from 700 g/L of fructose in a batch reaction. researchgate.net Immobilization enhances thermal and pH stability, allowing the enzyme to be reused for multiple cycles. nih.govmdpi.com

Whole-cell biocatalysis utilizes entire microbial cells, typically genetically modified, that contain the desired enzyme. This approach avoids the costly and time-consuming process of enzyme purification. Recombinant Escherichia coli and Bacillus subtilis cells expressing D-psicose 3-epimerase have been used for D-psicose production. nih.govnih.govmdpi.com Immobilized recombinant B. subtilis cells showed higher thermal and pH stability and could be recycled for at least six batches, proving more productive over multiple cycles than free cells. nih.gov These whole-cell systems represent a sustainable and efficient alternative to in vitro enzymatic synthesis for large-scale D-psicose production. researchgate.netnih.gov

Metabolic Engineering for Enhanced Biosynthesis

Metabolic engineering of microbial hosts offers a powerful strategy to develop efficient and economically viable processes for producing D-psicose, often starting from inexpensive substrates like glucose.

Genetic Modifications in Microbial Hosts (e.g., Escherichia coli)

A common approach is the heterologous expression of key enzymes in well-characterized microbial hosts like Escherichia coli. tamu.edu The gene for D-psicose 3-epimerase from organisms known to produce it efficiently, such as Agrobacterium tumefaciens, is cloned and expressed in E. coli. nih.gov Similarly, D-tagatose 3-epimerase genes have also been expressed in E. coli for this purpose. nih.gov

Researchers have also discovered that E. coli possesses a native, thermodynamically favorable pathway to produce D-psicose from D-glucose through a sequence of phosphorylation, epimerization, and dephosphorylation steps. researchgate.netnih.govnih.gov Genetic modifications are then introduced to enhance the activity of the enzymes involved in this native pathway. researchgate.netnih.gov To maximize production and maintain cell viability, dynamic regulation of key genes using tools like CRISPRi (clustered regularly interspaced short palindromic repeats inhibition) has been implemented. researchgate.netnih.gov

Pathway Engineering for Increased Carbon Flux

Beyond expressing the core enzymes, pathway engineering aims to channel the flow of carbon from the primary substrate towards the desired product, D-psicose, thereby maximizing the yield. researchgate.netnih.gov This involves a series of genetic modifications to the host's central carbon metabolism. researchgate.netnih.gov

Key strategies include:

Overexpression of Pathway Enzymes: Increasing the expression of the enzymes directly involved in the D-psicose biosynthetic pathway.

Deletion of Competing Pathways: Eliminating or downregulating metabolic pathways that divert carbon away from D-psicose production. This can include pathways for glycolysis, the pentose phosphate pathway, and glycogen biosynthesis. nih.gov

Dynamic Regulation: Implementing control systems, such as stationary-phase promoters, to balance cell growth with product formation, ensuring robust and sustained production. researchgate.netnih.gov

Through these integrated metabolic engineering efforts, engineered E. coli strains have achieved high titers and yields of D-psicose from D-glucose, demonstrating the potential of whole-cell catalysis as a viable industrial production method. researchgate.netnih.govnih.gov

Phosphorylation-Dephosphorylation Cycles in Biosynthesis

The biosynthesis of this compound, commonly known as D-psicose or D-allulose, can be achieved through a thermodynamically favorable pathway involving phosphorylation-epimerization-dephosphorylation steps. ucdavis.eduresearchgate.net This strategy serves as an alternative to the direct isomerization of D-fructose, which is often limited by unfavorable thermodynamic equilibria. frontiersin.orgnih.gov In this biosynthetic route, a hexose phosphate intermediate is epimerized and subsequently dephosphorylated to yield the final product, D-psicose.

One such pathway engineered in Escherichia coli utilizes the cell's natural metabolic machinery to convert D-glucose into D-psicose. ucdavis.eduresearchgate.net This process begins with the phosphorylation of the starting sugar, such as D-fructose, to fructose-6-phosphate. frontiersin.org This phosphorylated intermediate is then acted upon by an epimerase, for instance, allulose-6-phosphate epimerase (AlsE), which catalyzes the conversion of fructose-6-phosphate to allulose-6-phosphate. frontiersin.org The final step in this cycle is the dephosphorylation of allulose-6-phosphate by a specific phosphatase, such as allulose-6-phosphate phosphatase (A6PP), to produce D-psicose. frontiersin.org This phosphorylation-dephosphorylation strategy has been shown to be a promising method for D-allulose synthesis due to its potential for high substrate conversion. researchgate.netfrontiersin.org

Dynamic Regulation of Gene Expression Strategies (e.g., CRISPRi, Stationary-Phase Promoters)

CRISPRi technology utilizes a deactivated Cas9 (dCas9) protein guided by a single guide RNA (sgRNA) to bind to a specific DNA sequence, effectively blocking transcription of the target gene. nih.gov In the context of D-psicose production in E. coli, CRISPRi has been used to dynamically regulate the expression of genes in competing metabolic pathways. ucdavis.edunih.gov For instance, by placing the dcas9 gene under an inducible promoter, the repression of a target gene, such as one involved in glycolysis, can be timed to coincide with the production phase, thereby redirecting carbon flux towards the D-psicose biosynthesis pathway. nih.gov

Stationary-phase promoters are another tool for dynamic gene regulation. These promoters are naturally activated when the microbial culture transitions from the exponential growth phase to the stationary phase, a point at which cell proliferation slows down. nih.gov By placing key enzymes in the D-psicose production pathway under the control of stationary-phase promoters, their expression is delayed until a sufficient cell density has been achieved. ucdavis.edunih.gov This strategy allows the cell to allocate its resources to growth initially and then switch to product formation during the stationary phase, which can lead to higher product titers. ucdavis.edunih.gov The combination of these dynamic regulation strategies allows for a more controlled and efficient microbial production of this compound. ucdavis.edu

Research Findings on Synthetic Methodologies for this compound Production

StrategyOrganismKey Genes/EnzymesOutcomeReference
Phosphorylation-Dephosphorylation CycleEscherichia coliAllulose-6-phosphate epimerase (AlsE), Allulose-6-phosphate phosphatase (A6PP)Enables a thermodynamically favorable pathway for D-psicose production from D-glucose. ucdavis.edu
CRISPRiEscherichia colidCas9, sgRNA targeting genes in competing metabolic pathways (e.g., pfkB)Dynamically redirects carbon flux from glycolysis to the D-psicose pathway, improving product yield. nih.gov
Stationary-Phase PromotersEscherichia coliStationary-phase promoters controlling the expression of biosynthesis pathway enzymes.Balances cell growth and production phases, leading to maximized cellular viability and D-psicose production. ucdavis.edunih.gov
Combined Dynamic RegulationEscherichia coliCRISPRi and stationary-phase promotersAchieved a D-psicose titer of 15.3 g L-1 with a yield of 62% from D-glucose in test tube conditions. ucdavis.edu

Structural and Conformational Elucidation

X-ray Crystallographic Analysis of Beta-D-Psicopyranose and Derivatives

X-ray crystallography has been instrumental in providing a definitive atomic-level description of this compound in its crystalline form.

The six-membered pyranosyl ring of this compound is not planar and, like cyclohexane, adopts a puckered, low-energy conformation. libretexts.orgyoutube.com X-ray diffraction analysis reveals that the pyranosyl ring consistently adopts a chair conformation, specifically the ²C₅ form. nih.gov This notation indicates that the C2 and C5 atoms are displaced on opposite sides of the plane defined by the other four ring atoms (C3, C4, O, C1). In studies involving the racemic mixture of D- and L-psicose, it was confirmed that D-psicose (B8758972) exists in the ²C₅ conformation, while its enantiomer, L-psicose, adopts the corresponding ⁵C₂ chair form. doaj.orgiucr.orgscienceopen.comnih.gov The chair conformation is the most stable arrangement for six-membered rings, as it minimizes both angle strain and torsional strain by staggering the substituents on adjacent carbon atoms. youtube.com

The stability of the this compound crystal lattice is heavily dependent on a complex and extensive network of hydrogen bonds. nih.gov The crystal structure is stabilized by a three-dimensional network of intermolecular O-H···O and C-H···O hydrogen bonds. nih.gov In the crystal structure of racemic β-D,L-psicose, specific intermolecular O—H···O hydrogen bonds are observed, such as one between the hydroxyl groups at the C3 and C2 positions, which connects molecules of the same chirality into columns. doaj.orgiucr.org These columns are then linked by other hydrogen bonds between the D- and L-psicose molecules, creating a robust three-dimensional network. doaj.orgiucr.orgnih.gov Additionally, an intramolecular O—H···O hydrogen bond is also observed, further stabilizing the molecular conformation. doaj.orgiucr.org

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Cell Dimensions a = 7.727(2) Å
b = 8.672(2) Å
c = 11.123(3) Å
Volume (V) 745.3(3) ų
Molecules per Unit Cell (Z) 4

Data sourced from Kwiecień et al. (2008). nih.gov

The ability to obtain stereochemically pure samples of this compound is a prerequisite for definitive structural studies. Stereoselective synthesis methods are crucial for producing specific anomers or derivatives for analysis. For instance, D-psicose can be prepared from D-fructose through enzymatic epimerization, a process that yields the desired stereoisomer with high specificity. scienceopen.com The synthesis of derivatives, such as beta-D-psicofuranosyl disaccharides, has been achieved through highly selective glycosylation reactions, demonstrating precise control over the formation of specific anomeric linkages. researchgate.netnih.gov Such synthetic control is essential for isolating the beta-pyranose form and growing crystals suitable for X-ray diffraction, thereby enabling detailed structural elucidation.

Solution-State Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static view of the molecule, NMR spectroscopy is a powerful tool for studying the dynamic behavior of this compound in solution.

In an aqueous solution, monosaccharides exist as an equilibrium mixture of different isomeric forms, a phenomenon known as tautomerism. masterorganicchemistry.com For D-psicose, this equilibrium involves the interconversion between the six-membered ring (pyranose) and five-membered ring (furanose) structures, each of which can exist as α and β anomers. masterorganicchemistry.com These cyclic hemiacetal forms are also in equilibrium with the transient open-chain keto form (carbonyl form). masterorganicchemistry.comoup.com

Evidence for this dynamic equilibrium for D-psicose is provided by mutarotation studies, where the specific optical rotation of a freshly prepared solution changes over time until a stable value is reached. oup.com The development of the open-chain carbonyl form in solution has also been observed and quantified. oup.com While the beta-pyranose form is the one that crystallizes from water, in solution it is part of a complex equilibrium with other tautomers, including alpha-d-Psicopyranose, alpha-d-Psicofuranose, beta-d-Psicofuranose, and the linear keto form. The relative proportions of these forms depend on factors such as solvent and temperature. researchgate.net

Spectroscopic Assignment Methodologies (1D and 2D NMR, e.g., gHSQC, gCOSY)

In aqueous solutions, D-psicose exists as an equilibrium mixture of four isomers: α-d-psicofuranose, β-d-psicofuranose, α-d-psicopyranose, and β-d-psicopyranose. nih.gov The unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR signals for each of these anomers is crucial for their individual characterization. Techniques such as Gradient-Enhanced Heteronuclear Single Quantum Coherence (gHSQC) and Gradient-Enhanced Correlation Spectroscopy (gCOSY) are powerful tools for this purpose.

The gHSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the clear differentiation of the signals from the different anomers present in the equilibrium mixture. nih.gov In the gHSQC spectrum of D-psicose in D₂O, distinct cross-peaks corresponding to the C-H pairs of each isomer can be observed, including those for β-d-psicopyranose. nih.govresearchgate.net

Table 1: Inferred ¹H NMR Chemical Shifts for this compound in D₂O

ProtonInferred Chemical Shift (ppm)
H-1a3.792
H-1b3.633
H-34.338
H-44.195
H-54.091
H-6a4.002
H-6b3.432

Table 2: Inferred ¹³C NMR Chemical Shifts for this compound in D₂O

CarbonInferred Chemical Shift (ppm)
C-166.695
C-2108.404
C-374.476
C-466.933
C-585.459
C-677.352

Note: The chemical shifts are referenced relative to the 4,4-dimethyl-4-silapentane-1-sulfonate (DSS) signal in D₂O at 0 ppm. The assignments are inferred from publicly available databases and spectral data, and await confirmation by a dedicated, high-resolution analysis of the pure anomer. nih.govbmrb.io

The gCOSY experiment is used to identify proton-proton coupling networks within each spin system (i.e., each anomer). By observing the cross-peaks in a gCOSY spectrum, it is possible to trace the connectivity between adjacent protons in the sugar ring, which is a critical step in the assignment of the ¹H NMR spectrum. nih.gov

Spectroscopic Characterization of this compound Complexes (e.g., Borate (B1201080) Complexes)

The interaction of sugars with borate ions in aqueous solution to form sugar-borate complexes is a well-known phenomenon. NMR spectroscopy is a primary tool for characterizing the structure of these complexes in solution. nih.gov

Research on the epimerization of D-fructose to D-psicose has utilized borate to shift the reaction equilibrium by forming a complex with the product, D-psicose. nih.gov The structure of the resulting psicose-borate complex was determined using NMR spectroscopy. nih.govnih.gov

The gHSQC spectrum of the psicose-borate complex revealed the presence of only one major complex form, even though psicose itself exists as four different anomers in solution. nih.govresearchgate.net Further analysis of the NMR data, including the C-5 chemical shift (82.3 ppm) and the corresponding ¹H chemical shift (3.6 ppm), indicated that the complex is formed with the furanose form of psicose. nih.gov

Specifically, gCOSY experiments performed on the psicose-borate complex in DMSO showed the absence of the hydroxyl (OH) group signals at positions C-3 and C-4. nih.govresearchgate.net This finding provides strong evidence that the borate forms a cis-C-3,4 diol borate complex with α-d-psicofuranose . nih.govnih.gov

While borate has a higher binding affinity for psicose than for fructose, the available spectroscopic evidence points to the preferential complexation with the α-d-psicofuranose anomer. nih.gov There is no significant evidence in the reviewed literature to suggest the formation of a stable, predominant complex between borate and the this compound anomer under the studied conditions.

Biochemical Interactions and Enzymatic Transformations

Non-Enzymatic Glycation Reactions (Maillard Reaction)

Beta-d-Psicopyranose, a rare sugar, readily participates in the Maillard reaction, a form of non-enzymatic browning, with food proteins. jst.go.jp This reaction is a complex series of chemical interactions between the carbonyl group of reducing sugars and the amino groups of amino acids, peptides, or proteins. mdpi.com The Maillard reaction significantly influences the functional properties of food proteins, including their structure, gelling ability, and antioxidant capacity. jst.go.jpresearchgate.net

Interaction with Food Proteins (e.g., Beta-Lactoglobulin, Ovalbumin, Egg Albumen)

The glycation of various food proteins with this compound (also known as D-psicose) has been the subject of numerous studies. These proteins include beta-lactoglobulin (β-Lg), a major whey protein; ovalbumin (OVA), the primary protein in egg white; and egg albumen, the protein mixture found in egg whites. researchgate.netacs.orgnih.gov

When beta-lactoglobulin is modified with D-psicose (B8758972) through the Maillard reaction, it exhibits a more pronounced reaction compared to D-fructose, particularly after the initial stages. researchgate.netcolab.ws This increased reactivity leads to the formation of more polymeric compounds. researchgate.netcolab.ws

Similarly, studies on ovalbumin have shown that D-psicose induces a stronger production of browning and fluorescent substances compared to common sugars like D-fructose and D-glucose, despite having lower reactivity with the protein's amino groups. acs.org The glycation of ovalbumin with D-psicose also enhances the tendency for multimeric aggregation through covalent bonding. acs.org Research has identified that lysine (B10760008) residues are the primary sites of glycation on ovalbumin. nih.gov

In the context of egg albumen, D-psicose has been shown to improve foaming properties when compared to sucrose (B13894) and D-fructose. acs.org The incorporation of D-psicose into food systems containing egg albumen, such as butter cookies, contributes to significant color changes in the crust due to the Maillard reaction. nih.gov

Influence on Protein Structural Modifications and Polymerization

The Maillard reaction with this compound induces significant structural modifications and polymerization in food proteins. researchgate.netacs.org While the secondary structure of proteins like ovalbumin, as analyzed by Fourier transform infrared (FT-IR) spectroscopy, remains largely unchanged after glycation with D-psicose, there are notable alterations in the tertiary structure. acs.org A significant decrease in the intensity of tryptophan-related fluorescence suggests that the environment around tryptophan residues becomes more shielded, indicating localized conformational changes. acs.orggoogle.com

The glycation process with D-psicose promotes the formation of high molecular weight polymers. researchgate.netcolab.wsgoogle.com In the case of beta-lactoglobulin, modification with D-psicose results in a greater number of polymeric compounds compared to modification with D-fructose. researchgate.netcolab.ws Similarly, for ovalbumin, SDS-PAGE analysis has confirmed that glycation with D-psicose leads to a higher degree of polymer formation compared to other sugars. google.com This increased polymerization is attributed to the strong cross-linking activity of D-psicose with the protein. acs.org

The table below summarizes the structural changes observed in ovalbumin after glycation with different sugars.

Sugar Added to OvalbuminSecondary Structure ChangeSurface Hydrophobicity (S0)Tryptophan Fluorescence IntensityAmino Group DecreaseSH Group Content Decrease
None-LowHighLowLow
D-GlucoseMinimalSlightly IncreasedDecreasedHighModerate
D-FructoseMinimalSlightly IncreasedDecreasedHighModerate
D-PsicoseMinimalSlightly IncreasedSignificantly DecreasedLowHigh

Data sourced from a study on sugar-added ovalbumin incubated for 2 days. google.com

Antioxidant Properties of Maillard Reaction Products

The Maillard reaction products (MRPs) derived from the interaction of this compound with proteins exhibit significant antioxidant properties. researchgate.netnih.govsigmaaldrich.com These MRPs can scavenge free radicals and chelate metal ions, thereby inhibiting oxidative processes. researchgate.netmdpi.com

In studies comparing the Maillard reaction of D-psicose and D-fructose with beta-lactoglobulin, the resulting MRPs from D-psicose demonstrated higher antioxidant activity. researchgate.netcolab.ws Similarly, MRPs from a D-psicose and lysine model system showed stronger radical-scavenging activity and reducing power than those from a fructose-lysine system. nih.gov The antioxidant capacity of these products is often correlated with the extent of the browning reaction. nih.gov For instance, cookies containing D-psicose showed a darker crust and higher antioxidant activity compared to those made with other sugars. nih.govacs.org

The antioxidant activity of MRPs is influenced by factors such as temperature, time, and pH of the reaction. mdpi.com Generally, higher temperatures and longer reaction times lead to the formation of more complex MRPs with enhanced antioxidant properties. mdpi.com

Substrate Specificity and Catalytic Mechanisms of Psicose-Converting Enzymes

The enzymatic conversion of other sugars into this compound is a key area of research for its large-scale production. This primarily involves enzymes like D-psicose 3-epimerases (DPEases) and L-rhamnose isomerases (L-RhIs). mdpi.comglycoforum.gr.jp

Kinetic Analysis of Enzyme-Substrate Interactions

Kinetic parameters such as the Michaelis-Menten constant (Km), turnover number (kcat), and catalytic efficiency (kcat/Km) are crucial for understanding the efficiency of these enzymes. acs.orgplos.org

D-psicose 3-epimerases catalyze the reversible epimerization of D-fructose to D-psicose. mdpi.com Several DPEases from different microbial sources have been characterized. For example, the DPEase from Clostridium scindens exhibited a Km of 28.3 mM and a kcat of 1826.8 min−1 for D-psicose. plos.org The DPEase from Clostridium cellulolyticum H10 showed a Km of 17.4 mM and a kcat of 3243.4 min−1 for D-psicose. acs.org A novel DPEase from the halophilic bacterium Iocasia fonsfrigidae showed a Km of 21.31 mM and a kcat of 12.82 s−1 for D-fructose. mdpi.com

L-rhamnose isomerases can also be used to produce D-allose from D-psicose. kagawa-u.ac.jpjst.go.jp The L-RhI from Bacillus subtilis showed a relatively low Km value for D-allose. jst.go.jp

The table below presents a comparison of the kinetic parameters of D-psicose 3-epimerases from different microbial sources.

Enzyme SourceSubstrateKm (mM)kcat (min-1)kcat/Km (mM-1 min-1)
Clostridium scindensD-Psicose28.31826.864.5
Clostridium scindensD-Fructose52.8460.38.72
Clostridium cellulolyticum H10D-Psicose17.43243.4186.4
Agrobacterium tumefaciensD-Fructose110--

Data compiled from multiple research articles. acs.orgplos.orgresearchgate.net

Site-Directed Mutagenesis and Directed Evolution Studies of Epimerases

To improve the catalytic efficiency, thermostability, and substrate specificity of psicose-converting enzymes, researchers have employed protein engineering techniques like site-directed mutagenesis and directed evolution. nih.govresearchgate.net

For instance, site-directed mutagenesis of the D-psicose 3-epimerase from Agrobacterium tumefaciens at positions I33 and S213 resulted in variants with significantly improved thermostability. nih.gov The double-site variant I33L/S213C showed a 7.5°C increase in optimal temperature and a 29.9-fold increase in half-life at 50°C. nih.gov

Similarly, site-directed mutagenesis of the D-psicose 3-epimerase from Clostridium bolteae at residues Tyr68 and Gly109 led to variants with enhanced catalytic efficiency and thermostability. researchgate.net The double-mutant Y68I/G109P exhibited a 1.2-fold increase in kcat/Km and a significant increase in its half-life. researchgate.net

Transglycosylation Reactions Involving this compound

Transglycosylation is a crucial enzymatic process that involves the transfer of a glycosyl group from a donor molecule to an acceptor molecule. In the context of this compound, this process is harnessed to create novel oligosaccharides with potential applications in various industries. nih.gov This section delves into the enzymatic formation of new disaccharides and the role of specific enzymes in these transformative reactions.

Enzymatic Formation of Novel Disaccharides (e.g., Xylosylpsicoses)

The synthesis of novel disaccharides containing D-psicose, such as xylosylpsicoses (XPs), has been successfully achieved through transglycosylation reactions. nih.govfao.org In a notable study, arabinoxylan was used as a xylosyl donor and D-psicose as the acceptor in a reaction catalyzed by endo-1,4-beta-D-xylanase from Aspergillus sojae. nih.govfao.org This enzymatic process yielded a mixture of novel disaccharides, demonstrating the potential for creating new sugar structures with unique properties.

The resulting xylosylpsicose structures were identified through a combination of analytical techniques, including HPLC, methylation analysis with GC-MS, and NMR spectrometry. nih.govfao.org These analyses revealed the formation of several structural isomers, highlighting the versatility of the enzymatic approach. The identified structures included Xylp β1-4Psip, Xylp β1-5Psip, Xylp β1-1Psif, and Xylp β1-6Psif. nih.govfao.org These findings underscore the capability of enzymes to generate a diverse range of disaccharides by linking a xylosyl unit to different positions on the D-psicose molecule. D-psicose itself can be used as a precursor for the synthesis of these xylosylpsicoses, which are considered promising candidates for prebiotics, cosmetics, and therapeutic applications. nih.govgoogle.com

Table 1: Synthesized Xylosylpsicose Structures

LinkageFull Name
β1-4Xylopyranosyl-β(1→4)-psicopyranose
β1-5Xylopyranosyl-β(1→5)-psicopyranose
β1-1Xylopyranosyl-β(1→1)-psicofuranose
β1-6Xylopyranosyl-β(1→6)-psicofuranose

Role of Glycosyltransferases (e.g., Endo-1,4-beta-D-Xylanase)

Glycosyltransferases are a class of enzymes that catalyze the transfer of monosaccharide moieties from an activated nucleotide sugar (the "glycosyl donor") to a glycosyl acceptor molecule. sigmaaldrich.commdpi.com This process results in the formation of a glycosidic bond. sigmaaldrich.com While traditionally viewed as highly specific, it is now understood that many glycosyltransferases can accept a range of donor and acceptor substrates, enabling the synthesis of diverse carbohydrate structures. sigmaaldrich.com

In the context of this compound, endo-1,4-beta-D-xylanase (EC 3.2.1.8) from Aspergillus sojae has been effectively utilized for its transglycosylation activity to produce novel disaccharides. nih.govfao.org This enzyme, which primarily catalyzes the endo-hydrolysis of (1,4)-β-D-xylosidic linkages in xylans, can also transfer a xylosyl group to D-psicose when it is present as an acceptor molecule. nih.govfao.orgmegazyme.com The ability of this xylanase to facilitate transglycosylation highlights the broader catalytic potential of enzymes that are primarily known for their hydrolytic functions. nih.govfao.org The successful synthesis of xylosylpsicoses using this enzyme demonstrates a practical application of leveraging enzymatic promiscuity for carbohydrate synthesis. nih.govfao.org

Biological Roles and Mechanisms Non Human Model Systems

Impact on Carbohydrate and Lipid Metabolism in Animal Models

Studies in various animal models, predominantly rats and mice, have demonstrated that dietary supplementation with beta-d-Psicopyranose can significantly influence carbohydrate and lipid metabolism. These effects appear to be multifaceted, involving the modulation of key enzymes, alteration of body composition, and regulation of circulating lipid levels.

Modulation of Hepatic Lipogenic Enzyme Activity

Research indicates that this compound can suppress the activity of enzymes in the liver that are responsible for synthesizing fatty acids. jst.go.jpdovepress.com In studies involving rats, dietary D-psicose (B8758972) was found to suppress the activity of hepatic lipogenic enzymes. dovepress.com This suppression of lipogenesis in the liver is considered a potential mechanism for the observed reduction in fat accumulation. jst.go.jp For instance, in diet-induced obese mice, d-allulose supplementation led to a normalization of the metabolic status by altering lipid-regulating enzyme activities. researchgate.net Specifically, the activities of hepatic fatty acid synthase were downregulated by d-allulose. researchgate.net

Animal ModelDietKey Findings on Hepatic Lipogenic Enzyme ActivityReference
RatsStandard diet supplemented with D-psicoseSuppressed activity of hepatic lipogenic enzymes. dovepress.com
Diet-induced obese miceHigh-fat diet with 5% d-alluloseDownregulated activities of hepatic fatty acid synthase. researchgate.net

Effects on Body Composition and Fat Accumulation

A consistent finding across multiple animal studies is the ability of this compound to reduce body fat accumulation, particularly visceral fat. In Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes, long-term administration of D-psicose prevented excess fat accumulation, as evidenced by decreased in vivo fat mass and abdominal fat weight. dovepress.com Similarly, in high-fat diet-induced obese rats, D-psicose supplementation resulted in lower weight gain and fat accumulation compared to sucrose (B13894) or erythritol. nih.gov This effect was particularly pronounced when combined with calorie restriction. nih.gov Studies in diet-induced obese mice also showed a dramatic lowering of body weight and fat-pad mass with d-allulose supplementation. researchgate.net The reduction in fat accumulation may be linked to lower lipogenesis in the liver. jst.go.jp

Animal ModelDietKey Findings on Body CompositionReference
OLETF rats5% D-psicose in drinking waterPrevented excess fat accumulation; decreased in vivo fat mass and abdominal fat weight. dovepress.com
High-fat diet-induced obese ratsHigh-fat or normal diet with D-psicoseLower weight gain and fat accumulation compared to sucrose or erythritol. nih.gov
Diet-induced obese miceHigh-fat diet with 5% d-alluloseDramatically lowered body weight and fat-pad mass. researchgate.net

Regulation of Lipid Profiles

This compound has been shown to favorably modulate lipid profiles in animal models. In a study on Wistar rats, D-psicose supplementation improved the blood lipid profile. researchgate.net Long-term treatment of OLETF rats with d-psicose resulted in significant decreases in plasma total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) levels compared to control animals. nih.gov In another study with diet-induced obese mice, d-allulose lowered both plasma and hepatic lipids. researchgate.net This was accompanied by an increase in fecal lipid excretion, suggesting that D-allulose may interfere with lipid absorption. researchgate.net Furthermore, in a study on NAFLD mice, D-Psicose significantly reduced serum levels of TC, TG, and LDL-C. frontiersin.orgnih.gov

Animal ModelDietKey Findings on Lipid ProfilesReference
Wistar ratsDiet with 5% D-psicoseImproved blood lipid profile. researchgate.net
OLETF rats5% d-psicose in drinking waterSignificant decreases in plasma TC, TG, and LDL levels. nih.gov
Diet-induced obese miceHigh-fat diet with 5% d-alluloseLowered plasma and hepatic lipids; increased fecal lipids. researchgate.net
NAFLD miceHigh-fat diet with 2.5% or 5% D-PsicoseSignificantly reduced serum TC, TG, and LDL-C. frontiersin.orgnih.gov

Cellular and Molecular Mechanisms in in vitro and Animal Studies

Beyond its systemic effects on metabolism, research has begun to uncover the cellular and molecular mechanisms through which this compound exerts its biological activities. These include protective effects on pancreatic cells and direct antioxidant properties.

Influence on Pancreatic Beta-Islet Function and Protection

Studies suggest that this compound can protect and preserve pancreatic β-islets, the cells responsible for insulin (B600854) production. In OLETF rats, D-psicose administration attenuated progressive β-islet fibrosis and preserved islet structure. nih.gov This protective effect on pancreatic β-cells is thought to contribute to the improvement of insulin resistance. nih.govresearchgate.net The mechanism may involve the maintenance of normal blood glucose levels, thereby reducing the glucotoxic stress on β-cells. dovepress.comresearchgate.net Furthermore, D-psicose has been shown to not induce glucotoxic effects, such as the suppression of insulin gene expression or apoptosis, in a pancreatic β-cell line. researchgate.net In long-term studies with OLETF rats, D-psicose treatment was associated with the preservation of pancreatic β-cells and a significant reduction in inflammatory markers. dovepress.comnih.gov

Scavenging Activity Against Reactive Oxygen Species (ROS)

This compound has demonstrated direct free radical scavenging activity. google.com In cell-free assays, D-allulose, along with other rare sugars, showed significantly more superoxide, hydroxyl, and peroxyl radical scavenging activity compared to dextrose. hogrefe.com This antioxidant property may contribute to its protective effects, as chronic oxidative stress is a known factor in the impairment of pancreatic islet function. dovepress.com Studies have shown that glucose can generate reactive oxygen species (ROS), which have adverse effects on islet function. dovepress.com The ability of D-psicose to scavenge these ROS could be a key mechanism in its protective effects on pancreatic β-cells. researchgate.net In a study on NAFLD mice, D-Psicose was found to improve oxidative stress, as indicated by a significant increase in SOD activity and a decrease in MDA levels. frontiersin.orgnih.gov However, one study suggested that under conditions mimicking exercise-induced oxidative stress in muscle cells, D-psicose might increase ROS levels. nih.gov

Anti-inflammatory Effects (e.g., Pro-inflammatory Cytokine Expression)

Studies in animal models have indicated that D-psicose may exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. In a study using a type 2 diabetes model with Otsuka Long-Evans Tokushima Fatty (OLETF) rats, D-psicose treatment was associated with a significant reduction in macrophage infiltration in adipose tissue. nih.gov This led to decreased serum levels of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The anti-inflammatory action was suggested to be indirect, potentially suppressing the release of these cytokines and contributing to improved insulin resistance. nih.gov

Similarly, in a mouse model of non-alcoholic fatty liver disease (NAFLD) induced by a high-fat diet, D-psicose administration significantly reduced the hepatic expression of several inflammatory markers. frontiersin.org The mRNA levels of NLRP3, Caspase-1, and TNF-α were lower in the D-psicose groups compared to the untreated NAFLD group. frontiersin.org

Conversely, one study investigating the effects of D-psicose on dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice reported contrasting results. In this model, D-psicose intervention was found to aggravate colitis, leading to an increase in colonic inflammatory infiltration and higher levels of IL-6, IL-1β, and TNF-α. researchgate.net This finding suggests that the anti-inflammatory effects of D-psicose may be context-dependent and vary based on the specific pathological condition being studied.

Table 1: Effect of D-Psicose on Pro-inflammatory Cytokine Expression in Animal Models

CytokineAnimal ModelTissue/FluidObserved EffectReference
IL-6 OLETF Rats (T2DM)SerumDecreased nih.gov
TNF-α OLETF Rats (T2DM)SerumDecreased nih.gov
NLRP3 NAFLD MiceLiverDecreased (mRNA) frontiersin.org
Caspase-1 NAFLD MiceLiverDecreased (mRNA) frontiersin.org
TNF-α NAFLD MiceLiverDecreased (mRNA) frontiersin.org
IL-1β NAFLD MiceLiverDecreased (mRNA) frontiersin.org
IL-6 DSS-induced Colitis MiceColonIncreased researchgate.net
IL-1β DSS-induced Colitis MiceColonIncreased researchgate.net
TNF-α DSS-induced Colitis MiceColonIncreased researchgate.net

Neuroprotective Potential

The potential for D-psicose to exert neuroprotective effects has been suggested in several studies. frontiersin.orgresearchgate.net Research has pointed to a neuroprotective effect of D-psicose against 6-hydroxydopamine-induced apoptosis in rat pheochromocytoma (PC12) cells, which are a common model for neuronal studies. nih.gov This suggests a potential therapeutic value for the compound in the context of neurodegenerative diseases. researchgate.net The physiological functions attributed to D-psicose include reactive oxygen species (ROS) scavenging activity, which may contribute to its neuroprotective capabilities. nih.govresearchgate.netgoogle.com

Interaction with Intestinal Enzymes (e.g., Alpha-Glucosidase Inhibition)

D-psicose has been shown to interact with and inhibit certain intestinal enzymes, particularly α-glucosidases, which are responsible for breaking down carbohydrates. frontiersin.orggoogle.com Alpha-glucosidase enzymes, such as sucrase and maltase, are located in the brush border of the small intestine and hydrolyze disaccharides into absorbable monosaccharides. drugbank.comwikipedia.org

An in vitro study, which was later retracted, reported that D-psicose potently inhibited intestinal sucrase and maltase activities, while only slightly inhibiting intestinal and salivary α-amylase. nih.govnih.gov The same study found that in rats, D-psicose significantly suppressed the rise in plasma glucose after the ingestion of sucrose or maltose. nih.govnih.gov This suggests that by inhibiting these enzymes, D-psicose can delay carbohydrate digestion and absorption, potentially helping to prevent postprandial hyperglycemia. nih.govnih.govresearchgate.net

Table 2: Reported Inhibitory Action of D-Psicose on Intestinal Enzymes

EnzymeTypeReported EffectReference
Sucrase α-GlucosidasePotent Inhibition nih.govnih.gov
Maltase α-GlucosidasePotent Inhibition nih.govnih.gov
α-Amylase AmylaseSlight Inhibition nih.govnih.gov

Role as a Constituent of Biologically Active Natural Products (e.g., Nucleoside Antibiotics like Psicofuranine)

This compound is a structural component of certain biologically active natural products. Most notably, D-psicose serves as the sugar moiety in the nucleoside antibiotic psicofuranine (B1678265) (also known as angustmycin C). asm.orgasm.org Psicofuranine was first reported in 1959, and its name is derived from psicose, its constituent sugar. kagawa-u.ac.jp The synthesis of spironucleosides and other complex molecules has utilized precursors with a D-psico configuration, highlighting the role of this sugar in the generation of novel chemical entities with potential biological activity. researchgate.net

Modulation of Gut Microbiome Composition and Function in Animal Models

The interaction between D-psicose and the gut microbiome has been explored in animal models, with findings indicating that it can modulate microbial composition and function.

In a study on NAFLD in mice, D-psicose administration was found to alter the gut microbiota. frontiersin.org This modulation was associated with therapeutic benefits, including a significant increase in serum linoleic acid, a metabolite known to be produced by gut microbes. frontiersin.org

However, in a different context, D-psicose showed different effects. A study using a DSS-induced colitis mouse model found that D-psicose intake exacerbated the condition. researchgate.net The researchers suggested this negative outcome was attributable to microbiota dysfunction, which was accompanied by a decrease in the production of beneficial short-chain fatty acids (SCFAs). researchgate.net This dysfunction was linked to damage of the mucosal barrier and an increase in inflammation. researchgate.net These contrasting results suggest that the impact of D-psicose on the gut microbiome and host health may depend on the host's underlying physiological state.

Advanced Analytical and Spectroscopic Techniques in Beta D Psicopyranose Research

Chromatographic Separations and Quantification

Chromatography is a cornerstone of beta-d-psicopyranose analysis, enabling its separation from complex mixtures, often containing other isomers like d-fructose and d-glucose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination and quantification of d-psicose (B8758972). Various HPLC methods have been developed, often utilizing different stationary phases and detectors to achieve optimal separation and sensitivity.

One common approach involves the use of an aminopropyl silane (B1218182) stationary phase column. ijrps.com A simplified reverse-phase HPLC method has been developed for the rapid monitoring of the enzymatic conversion of d-fructose to d-psicose. ijrps.comijrps.com This method uses an isocratic mobile phase of water and acetonitrile (B52724) (20:80 v/v) with a refractive index detector (RID), allowing for the separation of d-psicose and d-fructose within 8 minutes. ijrps.comijrps.com The method demonstrates good linearity over a concentration range of 0.05% to 0.5% with a regression of ≥ 0.99. ijrps.comijrps.com

Another established HPLC method utilizes a gel permeation column in ligand exchange mode coupled with a pulsed amperometric detector (PAD) for the determination of psicose in various food products. jst.go.jpresearchgate.net This post-column HPLC-PAD method shows linearity in a concentration range of 5 to 150 μg/ml with a high correlation coefficient of 0.9999. jst.go.jpresearchgate.net Sample preparation for this method is relatively quick, taking between 0.5 to 1.5 hours. jst.go.jpresearchgate.net

For the analysis of d-psicose in sugar-free beverages, an HPLC method with an evaporative light scattering detector (ELSD) has been established. cabidigitallibrary.org This method uses an acetonitrile:water (30:70, v/v) mobile phase and demonstrates a linear range of 0.01 g/100 mL to 0.80 g/100 mL with a correlation coefficient of 0.9994. cabidigitallibrary.org The detection and quantitative limits are 0.002 g/100 mL and 0.006 g/100 mL, respectively, with recovery rates between 91.5% and 94.2%. cabidigitallibrary.org

Furthermore, HPLC is instrumental in monitoring the production of derivatives of d-psicose, such as allitol (B117809). tjpr.org In one study, the conversion of d-psicose to allitol was monitored using an HPLC system with an IR detector and a SUGAR-PAK column. tjpr.org The mobile phase was water at a flow rate of 0.4 mL/min at 85 °C. tjpr.org

Interactive Data Table: HPLC Methods for this compound Analysis

HPLC Method Stationary Phase Mobile Phase Detector Linear Range Correlation Coefficient Key Application Reference
Isocratic RP-HPLCAminopropyl silaneWater:Acetonitrile (20:80)RID0.05% - 0.5%≥ 0.99Enzymatic reaction monitoring ijrps.comijrps.com
Post-column GPC-LEXGel permeationNot specifiedPAD5 - 150 µg/ml0.9999Food product analysis jst.go.jpresearchgate.net
Isocratic HPLCNot specifiedAcetonitrile:Water (30:70)ELSD0.01 - 0.80 g/100 mL0.9994Sugar-free beverage analysis cabidigitallibrary.org
HPLCSUGAR-PAKWaterIRNot specifiedNot specifiedAllitol production monitoring tjpr.org

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, utilizing smaller particle size columns (less than 2 µm) to achieve faster separations and higher resolution. chiraltech.com This technique is particularly advantageous for complex sample matrices.

In the context of beta-d-psicose research, UHPLC is often coupled with mass spectrometry for comprehensive metabolic profiling. For instance, a UHPLC-Q-TOF-MS/MS system has been used to analyze metabolites in Plinia cauliflora extracts, where d-psicose was identified as a major compound. nih.gov Similarly, UHPLC coupled with a Q Exactive HFX mass spectrometer has been employed in metabolomics studies to quantitatively analyze d-psicose during co-culture fermentation processes. nih.gov The separation is often achieved on columns like the UPLC BEH Amide column. nih.gov

A gradient UHPLC method was developed to assess the stability of certain compounds, demonstrating the technique's capability for detailed kinetic studies. oatext.com While this specific study did not focus on this compound, the principles of using gradient elution with binary mixtures, such as potassium dihydrogen phosphate (B84403) buffer and acetonitrile, are applicable to sugar analysis. oatext.com The use of high-pressure pumps and systems with minimized dispersion are key features of UHPLC instrumentation. chiraltech.com

Mass Spectrometry for Structural Confirmation and Molecular Profiling

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound and its derivatives. It is frequently used in conjunction with chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. This typically involves converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

GC-MS analysis has been successfully used to identify d-psicose as a major component in extracts of Plinia cauliflora peels. nih.gov In this study, the compound was identified as D-psicose 5TMS, indicating that five of the hydroxyl groups were derivatized. nih.gov The identification was confirmed by comparing the mass spectrum with the Spectra NIST Mass Spectral Library. nih.gov

In other phytochemical screenings, GC-MS has been used to identify a wide range of compounds in plant extracts after derivatization. mdpi.com For example, in the analysis of Betula alba extract, numerous compounds were identified as their TMS derivatives, showcasing the broad applicability of this technique. mdpi.com The separation of these derivatized compounds is typically achieved on a capillary column, such as a DB-5 or Rtx-5MS column, followed by detection with a mass spectrometer. rsc.org

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS)

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) combines the separation power of liquid chromatography with the high mass accuracy and resolution of a Q-TOF mass analyzer. This makes it an excellent tool for identifying unknown compounds and confirming the structure of known ones in complex mixtures.

In metabolomics studies of buckwheat honey, a UHPLC-Q-TOF-MS-based approach was used to identify differential compounds. researchgate.net This technique has also been applied to identify compounds related to antioxidant activity in various types of honey. researchgate.net In a study on the co-production of d-psicose and lipase, UPLC-Q-TOF-MS/MS was used for metabolomics analysis to understand the bioprocess. nih.gov The data acquired from the Q-TOF instrument allows for the determination of the elemental composition of ions, which is crucial for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is a critical step in the identification of novel compounds and the confirmation of the structure of known ones.

HRMS has been used to identify a new glycoconjugate derived from d-psicose, di-ᴅ-psicose anhydride (B1165640) (DPA). mdpi.com The molecular formula of DPA was established as C₁₂H₂₀O₁₀ from its accurate mass measurement of m/z 324.1055. mdpi.com In another study, HRMS was used to confirm the products of an enzymatic synthesis, where a single peak at m/z 203.0526 ([M+Na]⁺) was observed for a mixture of d-sorbose (B1201733) and d-psicose. nih.gov This high level of mass accuracy is essential for distinguishing between compounds with very similar masses.

Interactive Data Table: Mass Spectrometry Techniques in this compound Research

Technique Coupled Chromatography Key Feature Application Example Reference
GC-MSGas ChromatographyAnalysis of volatile derivativesIdentification of D-psicose 5TMS in plant extracts nih.gov
Q-TOF LC-MSLiquid ChromatographyHigh mass accuracy and resolutionMetabolomics analysis of honey and fermentation broths nih.govresearchgate.net
HRMS(often with LC)Extremely accurate mass measurementsStructural elucidation of di-ᴅ-psicose anhydride mdpi.com

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal X-ray diffraction studies have been crucial in establishing the precise solid-state structure of this compound. nih.govoup.com

Research has confirmed that D-psicose crystallizes from an aqueous solution exclusively as the beta-d-pyranose anomer. nii.ac.jpnih.govoup.com The crystal structure reveals detailed information about bond lengths, bond angles, and the conformation of the pyranose ring. The pyranosyl ring of this compound adopts a ²C₅ chair conformation. nih.govresearchgate.net A notable feature is the trans-gauche orientation of the hydroxymethyl group relative to the pyranose ring, which is less commonly observed in pyranose structures. nih.gov

The crystal packing is stabilized by an extensive three-dimensional network of intermolecular O-H···O hydrogen bonds. nih.govresearchgate.net This hydrogen-bonding network is critical in defining the physical properties of the crystalline solid. The crystal system for this compound is orthorhombic, with the space group P2₁2₁2₁. nih.goviucr.org

The table below summarizes the crystallographic data for this compound.

ParameterValueReference
Crystal System Orthorhombic nih.gov
Space Group P2₁2₁2₁ nih.goviucr.org
a (Å) 7.727(2) nih.gov
b (Å) 8.672(2) nih.gov
c (Å) 11.123(3) nih.gov
Volume (ų) 745.3(3) nih.gov
Z (molecules/unit cell) 4 nih.govoup.com
Ring Conformation ²C₅ (chair) nih.govresearchgate.net

Chemometric Approaches in Analytical Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound research, chemometric approaches are particularly valuable for analyzing complex data sets generated by spectroscopic techniques like NIR and NMR.

When analyzing mixtures containing this compound or for quality control purposes, the spectral data can be highly complex and contain overlapping signals. Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be applied to:

Pattern Recognition and Classification: PCA can be used to visualize the variance within large datasets, for example, to classify different batches of a product containing psicose based on their NIR spectra. mdpi.com

Quantitative Modeling: PLS regression can be used to build calibration models that correlate spectral data (e.g., NIR absorbance) with a specific property of interest, such as the concentration of this compound in a food product.

Data Pre-processing: Various pre-processing techniques (e.g., normalization, derivatives) are often applied to the spectral data to remove irrelevant variations and enhance the relevant chemical information before multivariate analysis.

The application of chemometrics allows for a more robust and reliable analysis of this compound in complex matrices, moving beyond simple peak analysis to a holistic examination of the entire spectrum. nih.gov

Computational Chemistry and Theoretical Modeling of Beta D Psicopyranose

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and energetics of beta-d-psicopyranose. northwestern.edu These methods, based on solving the Schrödinger equation, provide detailed information about electron distribution, molecular orbitals, and the energies of different molecular states. northwestern.edu

High-level electronic structure calculations have been employed to investigate various aspects of monosaccharides, including this compound. researchgate.net These calculations can determine the relative energies of different conformers and the effects of substituents on the molecule's stability. For instance, QM methods have been used to analyze the relative energies of chair and boat conformations of pyranose rings, revealing the energetic penalties associated with less stable forms. researchgate.net

The choice of theoretical level and basis set is crucial for obtaining accurate results. researchgate.net Studies on related sugars like glucose have shown that methods such as Møller-Plesset perturbation theory (MP2) and density functional theory (DFT) with large basis sets are necessary to accurately predict conformational energies. researchgate.net For psicose, QM calculations have been instrumental in studying its potential energy surfaces and understanding the stability of its various forms in the gas phase. acs.org

Table 1: Key Applications of QM Calculations for this compound

Application AreaDescriptionKey Insights
Electronic Structure Determination of electron density distribution, molecular orbitals, and electrostatic potential.Provides a basis for understanding reactivity and intermolecular interactions.
Conformational Energies Calculation of the relative energies of different chair, boat, and skew conformations.Helps identify the most stable conformers and the energy barriers between them. uni-kiel.de
Energetics of Isomers Comparison of the energies of alpha and beta anomers, as well as pyranose and furanose forms.In the gas phase, furanose forms of psicose are less stable than pyranose forms, a finding supported by QM calculations. acs.org
Vibrational Frequencies Prediction of infrared and Raman spectra based on calculated vibrational modes.Aids in the interpretation of experimental spectroscopic data.

Molecular Mechanical (MM) Simulations for Conformational Dynamics

While QM methods provide high accuracy, they are computationally expensive. Molecular mechanics (MM) simulations offer a more computationally tractable approach for studying the conformational dynamics of larger systems over longer timescales. acs.org MM methods use classical force fields to describe the potential energy of a system as a function of its atomic coordinates.

MM simulations have been extensively used to explore the conformational landscapes of carbohydrates, including psicose. zendy.io These simulations can model the dynamic interconversion between different ring conformations, such as the chair and boat forms, and the rotation of exocyclic groups. acs.orgzendy.io

For psicose, MM3 force field calculations have been used to analyze the ring-form tautomers. zendy.io These studies investigated a vast number of ring shapes and side-group orientations to predict the equilibrium composition in aqueous solution, showing fair agreement with experimental NMR results. zendy.io Such simulations are crucial for understanding the flexibility of the pyranose ring and the influence of the solvent environment on conformational preferences.

Table 2: Applications of MM Simulations in this compound Research

Simulation AspectDescriptionInsights Gained
Conformational Sampling Exploration of the accessible conformations of the pyranose ring and hydroxymethyl group.Identification of low-energy conformers and the pathways for interconversion between them. zendy.io
Solvent Effects Inclusion of explicit or implicit solvent models to study conformational preferences in solution.Reveals the role of hydration in stabilizing certain conformations.
Thermodynamic Properties Calculation of free energies, enthalpies, and entropies of different conformers.Allows for the prediction of conformational equilibria at different temperatures.
Dynamic Behavior Simulation of the time evolution of the molecule's structure.Provides insights into the flexibility and motional properties of this compound.

Analysis of Potential Energy Surfaces and Conformational Preferences

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. pythoninchemistry.orguni-siegen.de Analysis of the PES is crucial for understanding conformational preferences, as the minima on the surface correspond to stable conformers and the saddle points represent transition states between them. pythoninchemistry.org

For ketohexoses like psicose, extensive studies of their potential energy surfaces have been conducted using both QM and MM methods. acs.org These studies have revealed that for psicose in the gas phase, the pyranose form is more stable than the furanose form. acs.org The stability is governed by a delicate balance of factors, including the anomeric effect and intramolecular hydrogen bonding. acs.org

The pyranose ring of this compound predominantly adopts a chair conformation. nih.gov X-ray crystallography has confirmed that in the solid state, it exists in a ²C₅ chair conformation. nih.gov Computational studies further explore the relative energies of different chair (e.g., ¹C₄ and ⁴C₁) and other non-chair conformations, providing a more complete picture of the molecule's conformational space. oup.comresearchgate.net

Studies on Anomeric Effects and Intramolecular Hydrogen Bonding

The anomeric effect is a stereoelectronic phenomenon in carbohydrate chemistry that describes the preference for an axial orientation of an electronegative substituent at the anomeric carbon, despite potential steric hindrance. wikipedia.org This effect, along with intramolecular hydrogen bonding, plays a dominant role in determining the conformational preferences of this compound. acs.org

Computational studies have shown that the anomeric effect significantly influences the stability of different anomers and conformers. researchgate.net For psicose, anomeric preferences for the axial hydroxyl group have been observed in theoretical calculations. acs.org

In Silico Approaches for Enzyme-Substrate Interactions and Protein Engineering

In silico methods are invaluable for studying the interactions between this compound and enzymes, as well as for guiding protein engineering efforts. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations can predict how the sugar binds to an enzyme's active site and reveal the key interactions that govern substrate specificity and catalysis. nih.govbiointerfaceresearch.com

For enzymes such as D-psicose (B8758972) 3-epimerase (DPEase), which catalyzes the conversion of D-fructose to D-psicose, computational studies have provided insights into the binding mechanism. frontiersin.orgresearchgate.net MD simulations can reveal conformational changes in the enzyme upon substrate binding and identify crucial amino acid residues involved in the interaction. frontiersin.orgresearchgate.net For example, adaptive steered molecular dynamics (ASMD) simulations have been used to calculate the binding free energy of substrates to DPEase and to understand how mutations can enhance catalytic activity. frontiersin.org

Protein engineering efforts to improve the properties of enzymes like DPEase, such as thermostability or catalytic efficiency, heavily rely on computational predictions. jst.go.jpresearchgate.net In silico analysis can identify target residues for mutagenesis. nih.govresearchgate.net By modeling the effects of specific mutations on protein structure and enzyme-substrate interactions, researchers can rationally design improved enzymes for industrial applications, such as the large-scale production of D-psicose. jst.go.jpresearchgate.net Covalent docking methods have also been developed to predict substrates for enzymes that form covalent intermediates. acs.org

Derivatization and Glycoconjugate Synthesis

Synthesis of Functionalized Beta-D-Psicopyranose Derivatives

The functionalization of the this compound scaffold has led to the creation of novel derivatives with potential applications in medicinal chemistry. ontosight.ai By chemically modifying the sugar, researchers can fine-tune its properties and biological interactions.

A significant area of research involves the synthesis of conjugates linking this compound with heterocyclic moieties like oxadiazoles. ontosight.ai An exemplary compound from this class is 1,2:4,5-Di-O-isopropylidene-3-C-(5-phenyl-1,2,4-oxadiazol-3-yl)-beta-D-psicopyranose. nih.gov

The synthesis of this conjugate is a multi-step process that begins with the protection of the hydroxyl groups of the psicopyranose ring. ontosight.ai Specifically, 1,2:4,5-di-O-isopropylidene-β-D-psicopyranose serves as a key starting material. google.com A stereoselective synthesis has been developed starting from 1,2:4,5-di-O-isopropylidene-3-C-amidoximino-3-O-benzoyl-beta-D-psicopyranose. nih.gov Treatment of this precursor with reagents such as acetic anhydride (B1165640) or benzoyl chloride instigates an intramolecular replacement of the 3-O-benzoyl group. nih.gov This reaction proceeds with the participation of the neighboring group, leading to the formation of the more stable 1,2,4-oxadiazole (B8745197) ring system conjugated to the sugar backbone. nih.gov The structure of the resulting compound, 1,2:4,5-Di-O-isopropylidene-3-C-(5-phenyl-1,2,4-oxadiazol-3-yl)-beta-D-psicopyranose, has been confirmed through spectroscopic methods and X-ray crystallographic analysis. nih.govresearchgate.net This synthetic approach highlights the intricate chemical manipulations required to create these complex glycoconjugates. ontosight.ai

The interest in such compounds stems from the known pharmacological properties of oxadiazoles, which include antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai The conjugation to a sugar moiety can influence the compound's solubility, bioavailability, and target specificity. ontosight.ai

The synthesis of branched-chain sugar derivatives of this compound represents another important avenue of research. These compounds, where a carbon-based side chain is attached to the sugar ring, are of interest for their potential as unique building blocks and for their biological activities. rsc.orggeorganics.sk Research in this area includes the synthesis of C-3 and C-4-branched sugar lactones derived from D-erythronolactone. researchgate.net

A stereospecific synthesis of branched-chain sugars has been achieved through a novel aldol-type cyclocondensation, resulting in derivatives of 3-C-branched sugars. researchgate.net Furthermore, methods for site-selective C-H alkylation have been developed, enabling the synthesis of branched-chain and higher-carbon sugars. rsc.org This strategy relies on the generation of α-alkoxy-stabilized carbon-centered radicals via a 1,5-hydrogen atom transfer, allowing for diverse functionalization of the sugar ring under mild conditions. rsc.org The development of these synthetic methods opens up possibilities for creating a wide array of structurally unique psicopyranose derivatives. rsc.org

Preparation of Psicofuranosyl Nucleosides and Analogs

While the focus is on this compound, it is a crucial precursor for the synthesis of psicofuranosyl nucleosides, which are analogs of biologically important nucleosides. The isomerization of D-psicopyranose derivatives to the furanose form is a key step in these synthetic routes. researchgate.netmdpi.com For instance, a D-psicopyranose derivative can be isomerized to its furanose counterpart using an acid resin like Amberlyst in acetone. researchgate.netmdpi.com

Once the psicofuranose (B8254897) form is obtained, it can be condensed with various pyrimidine (B1678525) or purine (B94841) bases to yield nucleoside analogs. researchgate.net The Vorbrüggen method is a common approach for N-glycosylation, where a silylated base reacts with a protected psicofuranosyl donor in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). clockss.org This reaction often yields a mixture of α and β anomers. researchgate.net Researchers have also developed methods to achieve β-selective N-glycosylation of pyrimidine bases with psicofuranosyl donors. clockss.org

Furthermore, psicofuranose derivatives serve as starting materials for the synthesis of spirocyclic nucleosides, which are conformationally restricted analogs. mdpi.comreading.ac.uk These complex structures are synthesized through multi-step sequences, often involving the creation of key intermediates like 1-azido-1-hydroxymethyl or 1-cyano-1-hydroxymethyl sugars derived from a β-D-psicofuranose starting material. reading.ac.uk The synthesis of these analogs is driven by the search for new antiviral and cytostatic agents. researchgate.netreading.ac.uk

Glycocluster Formation and Isoxazolyl Sugar Derivatives

The synthesis of glycoclusters and isoxazolyl sugar derivatives represents an advanced area of psicopyranose chemistry, aiming to create multivalent carbohydrate structures with enhanced binding affinities for biological targets.

A concise synthesis of sugar isoxazole (B147169) conjugates has been developed, providing examples of isoxazolyl sugars where the heterocyclic ring is attached to the C-3 position of the carbohydrate through a carbon-carbon bond. researchgate.netresearchgate.net This approach involves the use of 3-deoxy-3-C-nitromethyl derivatives of sugars, which are converted to nitrile oxide intermediates that can then undergo cycloaddition reactions. researchgate.net Isoxazoles are considered valuable linkers in glycoconjugate chemistry. researchgate.net This is demonstrated by the synthesis of a glycocluster where five carbohydrate residues are attached to a central glucose platform, showcasing the potential of these linkers for creating complex, multivalent structures. researchgate.net

The formation of glycoclusters containing psicopyranose residues is an area of growing interest. These multivalent structures can mimic the presentation of carbohydrates on cell surfaces and can be used to study and modulate carbohydrate-protein interactions. researchgate.net

Emerging Research Frontiers and Future Directions

Integration of Multi-Omics Approaches in Beta-D-Psicopyranose Research

The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of how this compound interacts with biological systems. chalmers.seicrisat.org This holistic approach allows for a comprehensive analysis of the molecular and metabolic responses to D-psicose (B8758972), from the genetic level to the functional output of metabolic pathways. researchgate.net

Metabolomics, in particular, has become a key tool. Non-targeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) has been employed to analyze the complex metabolic changes in co-culture fermentation systems designed for D-psicose production. nih.gov In one such study, researchers identified 168 carboxylic acids and their derivatives, among hundreds of other compounds, revealing that the relative abundance of differential metabolites was significantly higher in a co-culture system of Bacillus subtilis and Escherichia coli compared to a mono-culture. nih.gov This analysis highlighted crucial metabolic pathways, such as tryptophan and beta-alanine (B559535) metabolism, that are key to the synergistic co-production of D-psicose and other valuable compounds like lipase. nih.gov

Furthermore, multi-omics analyses are crucial for elucidating the health benefits of D-psicose. For instance, studies investigating the effect of D-psicose on conditions like non-alcoholic fatty liver disease (NAFLD) utilize transcriptomics and metabolomics to identify the genes, proteins, and metabolic pathways that D-psicose modulates to exert its therapeutic effects. researchgate.net By combining these datasets, researchers can construct detailed interaction networks that map the relationship between D-psicose consumption, gut microbiota alterations, and host metabolic health, paving the way for targeted nutritional strategies. chalmers.se

Novel Biocatalysts and Advanced Bioprocessing Technologies

The commercial viability of this compound hinges on efficient and cost-effective production methods. Research is intensely focused on discovering novel biocatalysts and developing advanced bioprocessing technologies to overcome the limitations of current enzymatic conversion, which often suffers from low conversion rates and poor enzyme stability. mdpi.com

Novel Biocatalysts: The primary biocatalysts for D-psicose production are D-psicose 3-epimerases (DPEases) and D-tagatose 3-epimerases (DTEases), which convert D-fructose to D-psicose. nih.govnih.gov A major frontier is the discovery of new epimerases with superior properties, such as high thermostability, which is desirable for industrial processes to reduce contamination and improve reaction rates. techex.in Metagenomic analysis of extreme environments, like thermal aquatic habitats, has led to the discovery of novel, highly heat-stable D-allulose 3-epimerase genes. asm.org Enzymes from thermophilic organisms like Novibacillus thermophilus have shown optimal activity at 70°C, achieving a 38% conversion of D-fructose to D-allulose. mdpi.com Other novel enzymes have been characterized from various microbial sources, including Clostridium scindens, Blautia produca, and Christensenella minuta, each with unique properties regarding optimal pH, metal dependency, and substrate specificity. plos.orgmdpi.comnih.gov

Advanced Bioprocessing: Significant advances are being made in how these biocatalysts are used.

Immobilization: To enhance stability and reusability, enzymes are immobilized on various supports. Innovative strategies include the use of titanium dioxide, functionalized nanobeads, and magnetic nanoparticles, which allow for easy separation and recycling of the biocatalyst. mdpi.comsciopen.comcnif.cn

Whole-Cell Biocatalysis: Using whole recombinant microbial cells (e.g., Bacillus subtilis, Corynebacterium glutamicum) to express the epimerase enzyme simplifies the process by eliminating the need for costly enzyme purification. asm.orgmdpi.comsciopen.com This approach has achieved high conversion efficiencies, with some systems converting cane molasses directly to D-allulose. mdpi.com

Metabolic Engineering: Researchers are re-wiring the metabolic pathways of microorganisms like Escherichia coli to create highly efficient cell factories for D-psicose production. researchgate.net This involves deleting genes for competing metabolic pathways and overexpressing genes in the desired production pathway, shifting the natural equilibrium to achieve higher yields. researchgate.netnih.gov Some engineered strains have achieved a production yield of 62% from D-glucose under laboratory conditions. nih.gov

Continuous Bioreactors: Continuous flow systems using columns packed with immobilized enzymes allow for mass production. researchgate.net One such system passed a D-fructose solution through a column of immobilized D-tagatose 3-epimerase, achieving a 25% conversion to D-psicose on a large scale. researchgate.net

Table 1: Examples of Novel Biocatalysts for this compound Production

Enzyme (Type)Source OrganismKey CharacteristicsConversion RateReference
D-allulose 3-epimerase (DAE)Novibacillus thermophilusOptimal temperature of 70°C; Retained 85% activity after 12 hours at 70°C.38% (D-fructose to D-allulose) mdpi.com
D-psicose 3-epimerase (DPEase)Clostridium scindensStrictly metal-dependent (Mn²⁺); Optimal temperature 60°C and pH 7.5.Equilibrium ratio of 28:72 (D-psicose:D-fructose). plos.org
D-allulose 3-epimerase (DAE)Blautia producaFood-grade probiotic source; Optimal temperature 55°C and pH 8.0.30% (from 500 g/L D-fructose) mdpi.com
D-tagatose 3-epimerase (DTE)Christensenella minutaOptimal activity at acidic pH (6.0); Metal-dependent (Ni²⁺).Not specified nih.gov
D-allulose 3-epimerase (DaeM)Metagenome (Thermal Spring)High-level heat stability; Expressed in food-grade B. subtilis.Not specified asm.org

Rational Design of this compound Derivatives with Targeted Biological Activities

Beyond its use as a sugar substitute, the unique structure of this compound makes it an attractive scaffold for the rational design of new bioactive molecules. This involves modifying the psicose structure to create derivatives with specific, targeted biological activities, such as enzyme inhibition for therapeutic purposes. nih.gov

A key area of interest is the development of glycosyltransferase (GnT) inhibitors. GnTs are enzymes involved in the synthesis of complex carbohydrates and play roles in various diseases. The rational design of compounds that can block these enzymes is a promising therapeutic strategy. nih.gov

Researchers have successfully synthesized derivatives of D-psicose, such as 3-acetamido-3-deoxy-D-psicofuranose, as a core component for potential GnT inhibitors. The process involves a series of chemical reactions to modify the psicose backbone, for example, by adding an acetamido group at the C-3 position. nih.gov Subsequent steps involve protecting and deprotecting various hydroxyl groups to build a molecule that mimics the natural substrate of the target enzyme, thereby acting as a competitive inhibitor. The synthesis of anomeric methyl 3-acetamido-3-deoxy-6-O-pivaloyl-α/β-D-psicofuranosides represents a key intermediate step in creating these targeted derivatives. nih.gov This approach demonstrates how the fundamental structure of psicose can be leveraged to create new chemical entities with potential applications in drug discovery. acs.org

Advanced Analytical Platforms for In-depth Characterization

The accurate detection and quantification of this compound in complex mixtures, such as fermentation broths or processed foods, is essential for both production monitoring and quality control. jst.go.jp Research relies on a suite of advanced analytical platforms for the in-depth characterization of D-psicose and its isomers.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique. mdpi.com Systems equipped with a refractive index (RI) detector and specialized carbohydrate columns, such as calcium-ion (Ca²⁺) columns, are standard for separating and quantifying D-psicose from its epimer, D-fructose. plos.orgacs.org The analysis is typically run at high temperatures (e.g., 85°C) to ensure sharp peaks and good resolution between the sugars. acs.org Other HPLC methods use different column chemistries, such as those with acetonitrile (B52724) as the eluent, for specific applications. d-nb.info

For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized. d-nb.info To identify and quantify a wide range of molecules in complex biological samples, as in metabolomics studies, researchers employ hyphenated techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). nih.gov Additionally, protein characterization methods such as Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are used to identify and purify the enzymes involved in D-psicose production. mdpi.com

Table 2: Advanced Analytical Platforms in this compound Research

Analytical PlatformPrinciple of MeasurementPrimary Application in D-Psicopyranose ResearchReference
High-Performance Liquid Chromatography (HPLC)Separates compounds based on their interaction with a stationary phase. Detected by refractive index or other methods.Quantification of D-psicose and D-fructose in reaction mixtures to determine conversion rates and purity. plos.orgacs.orgd-nb.info
Nuclear Magnetic Resonance (NMR)Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Confirms the chemical structure of synthesized D-psicose. d-nb.info
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates compounds with LC and identifies them based on their mass-to-charge ratio.Used in non-targeted metabolomics to identify and quantify hundreds of metabolites in fermentation or biological samples. nih.gov
SDS-PAGESeparates proteins based on their molecular weight.To verify the size and purity of recombinant enzymes (e.g., DPEase) used in production. mdpi.com

Computational Predictions for Structure-Function Relationships and Metabolic Pathways

Computational modeling has become an indispensable tool in modern biochemical research, accelerating the discovery and optimization processes related to this compound. These in silico methods allow researchers to predict molecular structures, understand function, and engineer biological systems with greater precision.

Structure-Function Relationships: Computational tools are used extensively to guide the rational design of both D-psicose derivatives and the enzymes that produce them. gu.se For instance, computational rational design was used to enhance the thermostability of D-psicose 3-epimerase from Clostridium bolteae. mdpi.com Using software to analyze the protein's three-dimensional structure, researchers predicted specific amino acid pairs that could be mutated to cysteines to form new, stabilizing disulfide bridges. This approach successfully created a more robust enzyme suitable for industrial applications. mdpi.com Similarly, computational predictions help identify the most effective signal peptides for improving the secretion of recombinant enzymes in host organisms like E. coli, which can simplify downstream processing. mdpi.com Homology modeling is also used to create 3D structures of novel enzymes based on the known structures of related proteins, providing insights into their active sites and catalytic mechanisms. d-nb.info

Metabolic Pathway Analysis: Computational analysis is critical for metabolic engineering efforts. By modeling the metabolic networks of producer organisms, scientists can identify bottlenecks in the production pathway and pinpoint which genes should be modified to increase the carbon flux towards D-psicose. researchgate.netnih.gov These models can simulate the effects of genetic modifications before they are performed in the lab, saving significant time and resources. Furthermore, methods like Density Functional Theory (DFT) are applied to determine the most stable conformations of D-psicose and its isomers, which is fundamental to understanding their interactions with proteins and other molecules. cbi-society.org

Table 3: Examples of Computational Tools in this compound Research

Computational Tool/MethodFunctionApplication in D-Psicopyranose ResearchReference
Disulfide by Design (DbD)Predicts amino acid pairs for engineering new disulfide bridges in proteins.Improving the thermostability of D-psicose 3-epimerase. mdpi.com
Homology ModelingConstructs a 3D model of a target protein based on a known, related structure.Predicting the structure of novel epimerase enzymes to understand their active sites. d-nb.info
Signal Peptide PredictionIdentifies optimal signal peptides for protein secretion.Enhancing the extracellular production of D-psicose 3-epimerase in E. coli. mdpi.com
Metabolic Pathway ModelingSimulates the flow of metabolites through an organism's metabolic network.Identifying genetic targets for engineering improved D-psicose production strains. researchgate.netnih.gov
Density Functional Theory (DFT)A quantum mechanical modeling method to investigate the electronic structure of molecules.Determining the stable conformations of D-psicopyranose. cbi-society.org

Q & A

Q. What established laboratory synthesis methods are available for beta-D-psicopyranose, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via glycosylation reactions, often employing protecting-group strategies to ensure regioselectivity. Key steps include:

  • Protecting groups : Use acetyl or benzyl groups to shield hydroxyl groups during synthesis, followed by deprotection under mild acidic or basic conditions .
  • Optimization : Vary solvent polarity (e.g., DMF vs. THF) and temperature to improve yield. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography with silica gel or reverse-phase HPLC to isolate the product. Characterize intermediates using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

A combination of methods is critical:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for anomeric proton signals (δ 4.5–5.5 ppm) and ring carbon assignments. Compare with reference data for stereochemical confirmation .
  • IR spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and C-O-C glycosidic bond (1100–1000 cm1^{-1}) stretches .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns match theoretical values .

Q. What biological activities have been documented for this compound, and which assay systems are commonly used?

Reported activities include carbohydrate metabolism modulation and antimicrobial effects. Standard assays include:

  • Enzyme inhibition : Test against glycosidases (e.g., α-glucosidase) using spectrophotometric methods .
  • Microbial growth assays : Evaluate antibacterial activity via broth microdilution (MIC/MBC) against Gram-positive/negative strains .
  • Cell-based assays : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT or resazurin assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions may arise from variations in assay conditions or impurities. Address these by:

  • Replicating studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Purity verification : Re-characterize compounds via HPLC and NMR to exclude degradation products .
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., pH, solvent) .

Q. What computational approaches are suitable for modeling the conformational dynamics of this compound in aqueous solutions?

Molecular dynamics (MD) and density functional theory (DFT) are widely used:

  • MD simulations : Use AMBER or GROMACS with explicit water models to study ring puckering and hydrogen-bonding networks .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict anomeric equilibrium and solvation effects .
  • Validation : Compare computational results with experimental NMR coupling constants (JH,HJ_{H,H}) .

Q. What strategies mitigate low yields during this compound synthesis?

Low yields often stem from competing side reactions. Solutions include:

  • Catalyst screening : Test Lewis acids (e.g., BF3_3·OEt2_2) to enhance glycosylation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
  • Protecting-group tuning : Replace acetyl with bulkier groups (e.g., TBDMS) to minimize steric hindrance .

Methodological Considerations

  • Data integrity : Maintain raw spectral and assay data in repositories (e.g., Zenodo) with metadata compliant with FAIR principles .
  • Ethical reporting : Disclose all experimental variables (e.g., solvent purity, instrument calibration) to ensure reproducibility .
  • Frameworks for rigor : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.